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1-(2-chloro-5-nitrophenyl)pyrrolidine

Cat. No.: B5595265
M. Wt: 226.66 g/mol
InChI Key: RJXLUPFQQSKLLB-UHFFFAOYSA-N
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Description

Contextualization of the N-Arylpyrrolidine Structural Motif in Contemporary Organic Chemistry

The N-arylpyrrolidine motif, which features a nitrogen-containing five-membered ring directly attached to an aromatic system, is a cornerstone of modern organic and medicinal chemistry. nih.gov This structural unit is prevalent in a vast array of natural products, particularly alkaloids, and synthetic molecules of pharmacological importance. nih.govresearchgate.net The pyrrolidine (B122466) ring's non-planar, saturated nature provides a three-dimensional geometry that is highly advantageous for molecular recognition and interaction with biological targets. researchgate.netnih.gov Unlike its flat, aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring allow for the creation of specific stereochemical arrangements, which is a critical factor in designing selective bioactive compounds. nih.gov Consequently, the N-arylpyrrolidine scaffold is frequently employed by chemists as a foundational structure for developing new organocatalysts and therapeutic agents. nih.govmdpi.com

Significance of Substituted N-Arylpyrrolidines in Chemical Science

The true versatility of the N-arylpyrrolidine framework is realized through substitution on both the pyrrolidine and the aryl rings. Introducing various functional groups allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, polarity, and lipophilicity. nih.gov These modifications are crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile.

Substituted N-arylpyrrolidines are integral to a wide range of biologically active molecules, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govnih.gov For instance, the strategic placement of substituents can enhance binding affinity to specific enzymes or receptors, leading to more potent and selective drugs. nih.gov Numerous synthetic methodologies have been developed to access these valuable compounds, including well-established techniques like the Buchwald-Hartwig amination, Ullmann condensation, and nucleophilic aromatic substitution, which facilitate the formation of the critical N-aryl bond. nih.gov The continuous development of these synthetic routes underscores the high demand for diverse substituted N-arylpyrrolidines in drug discovery and materials science.

Scope and Research Trajectories for the Compound 1-(2-chloro-5-nitrophenyl)pyrrolidine within Academic Inquiry

While extensive research literature on this compound is not widespread, its chemical structure suggests it is a valuable intermediate for further chemical synthesis. Its utility stems from the reactive handles present on the aromatic ring: a chloro group and a nitro group. These features open several clear and promising trajectories for academic and industrial research.

Key Research Trajectories:

Nucleophilic Aromatic Substitution (SNAr): The phenyl ring is "activated" by the electron-withdrawing nitro group, particularly at the ortho and para positions. In this molecule, the chloro substituent is ortho to the nitro group, making it susceptible to displacement by a variety of nucleophiles (e.g., amines, alkoxides, thiols). This reaction pathway is a powerful method for introducing new functional groups and building molecular complexity. The presence of a strong electron-withdrawing group like nitro is known to significantly increase the rate of nucleophilic substitution compared to unsubstituted chlorobenzene. doubtnut.comquora.com

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (—NH₂) using standard reagents like tin(II) chloride or catalytic hydrogenation. The resulting product, 5-(pyrrolidin-1-yl)-2-chloroaniline, is a highly versatile bifunctional intermediate. The aniline (B41778) moiety can undergo a wide range of subsequent reactions, such as diazotization, acylation, or serve as a nucleophile, while the chloro-substituent remains available for other transformations like cross-coupling. The reduction of nitroarenes is a fundamental transformation in organic synthesis. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions: The aryl chloride can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. nih.gov These methods are cornerstones of modern synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This would enable the synthesis of a diverse library of complex derivatives for screening purposes.

Scaffold for Bioactive Compound Synthesis: The entire molecule serves as a pre-functionalized scaffold. Drawing parallels from structurally similar compounds, it can be used as a starting material for the synthesis of novel heterocyclic systems or as a building block in the assembly of potential therapeutic agents. Research on related substituted pyrrolidines has led to the development of compounds with applications as inhibitors of enzymes like TNF-α or as agents with antimicrobial properties. nih.govsemanticscholar.org

The compound this compound is thus best viewed as a valuable chemical intermediate, with its primary research value lying in its potential for elaboration into more complex and potentially functional molecules.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₁ClN₂O₂
Molecular Weight 226.66 g/mol vibrantpharma.com
IUPAC Name This compound
Appearance Predicted: Solid
CAS Number 133387-30-1 (for isomer 1-(5-Chloro-2-nitrophenyl)pyrrolidine)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11ClN2O2 B5595265 1-(2-chloro-5-nitrophenyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-5-nitrophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c11-9-4-3-8(13(14)15)7-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXLUPFQQSKLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Investigations of 1 2 Chloro 5 Nitrophenyl Pyrrolidine Formation and Transformation

Elucidation of Key Steps in N-Arylation Reactions

The N-arylation reaction that forms 1-(2-chloro-5-nitrophenyl)pyrrolidine proceeds via a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions.

Nucleophilic Attack: The reaction initiates with the attack of the secondary amine, pyrrolidine (B122466), on the carbon atom bearing the chlorine atom. This carbon is rendered electrophilic by the strong electron-withdrawing effects of the nitro group located at the para position and the chlorine atom at the ortho position. This attack is typically the rate-determining step. epa.gov

Departure of the Leaving Group: In the final step, the aromaticity of the ring is restored by the elimination of the chloride ion (the leaving group), yielding the final product, this compound. This step is generally fast.

The reactivity in SNAr reactions is significantly influenced by the number and position of electron-withdrawing groups. For instance, the reaction of 2,4-dinitrochlorobenzene is substantially faster than that of p-nitrochlorobenzene because the additional nitro group further polarizes the C-Cl bond and provides greater stabilization for the Meisenheimer intermediate. doubtnut.com

Role of Catalysts and Reagents in Reaction Pathways

While the formation of this compound can proceed thermally, the use of catalysts and specific reagents can significantly influence the reaction rate and efficiency.

Base Catalysis: In reactions involving amine nucleophiles, a second molecule of the amine can act as a base, facilitating the deprotonation of the zwitterionic intermediate to form the more stable Meisenheimer anion. However, for highly reactive substrates like those with multiple nitro groups, this base catalysis may not be observed, as the initial nucleophilic attack is clearly the rate-limiting step. epa.govarkat-usa.org

Transition Metal Catalysis: For less activated aryl halides, transition metal catalysis, particularly with copper or palladium, is often employed for N-arylation. These reactions, such as the Ullmann condensation (copper-catalyzed) or Buchwald-Hartwig amination (palladium-catalyzed), follow different mechanistic pathways involving oxidative addition, ligand exchange, and reductive elimination. nih.gov While not strictly necessary for the highly activated 2-chloro-5-nitrobenzene system, these catalytic methods are crucial for the synthesis of a broader range of N-arylpyrrolidines from less reactive precursors. nih.gov For example, copper(I) iodide (CuI) in the presence of a suitable ligand, such as a derivative of the natural amino acid L-proline, has been shown to be effective in the N-arylation of amides. mdpi.com

Intramolecular Cyclization Mechanisms

Derivatives of this compound can be designed to undergo subsequent intramolecular cyclization reactions, leading to the formation of more complex heterocyclic structures. The specific mechanism depends on the nature of the tethered reactive group.

For instance, if a suitable functional group is present on a side chain attached to the pyrrolidine ring or the phenyl ring, it could participate in an intramolecular nucleophilic attack. A common strategy involves the reduction of the nitro group to an amine, which can then act as an internal nucleophile. This amino group could then, for example, displace a suitable leaving group on a side chain to form a new fused ring system.

Mechanistic studies on analogous systems, such as copper-catalyzed intramolecular C-H amination, show that these cyclizations can proceed through radical-based pathways or pathways involving organometallic intermediates, depending on the catalytic system employed. nih.gov

Kinetics and Thermodynamics of Reaction Processes

The kinetics of SNAr reactions analogous to the formation of this compound have been extensively studied. The reactions typically follow second-order kinetics, being first order in the aryl halide and first order in the amine.

kobs = k2[Amine]

Kinetic studies on the reaction of 2,4-dinitrochlorobenzene with piperidine (B6355638) (a similar secondary amine to pyrrolidine) in various aprotic solvents have shown a significant solvent effect on the reaction rate. rsc.org Polar aprotic solvents like DMF and DMSO are generally preferred as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction. Protic solvents can also be used, but their ability to hydrogen bond with the amine nucleophile can decrease its nucleophilicity, while also stabilizing the transition state. psu.edu

The table below summarizes kinetic data for a related reaction, illustrating the influence of the solvent on the rate constant.

SolventDielectric Constant (ε)Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹)
Nitromethane35.870.235
N,N-Dimethylformamide36.710.955
Ethyl Acetate6.020.041
Dioxane2.210.012
1,1,1-Trichloroethane7.530.019
Data derived from the reaction of 2,4-dinitrochlorobenzene with piperidine. rsc.org

Thermodynamically, the formation of the N-aryl bond is generally favorable. The activation energies for these reactions are influenced by the electronic nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups lowers the activation energy by stabilizing the transition state leading to the Meisenheimer complex.

Computational Approaches to Mechanistic Understanding

Computational chemistry, particularly using Density Functional Theory (DFT), has become an invaluable tool for investigating the mechanisms of SNAr reactions. beilstein-journals.org These studies allow for the detailed examination of reaction energy profiles, including the structures and energies of reactants, transition states, and intermediates.

Computational studies on related systems have confirmed the stepwise nature of the SNAr mechanism. They have shown that the Meisenheimer complex is a true intermediate on the potential energy surface. researchgate.net Furthermore, theoretical calculations can predict the activation energies and reaction rates, which often show good agreement with experimental data. These models can also elucidate the role of the solvent by incorporating solvent models (e.g., Polarizable Continuum Model - PCM) into the calculations, providing insight into how the solvent stabilizes charged species along the reaction pathway. For reactions involving halonitrobenzenes, computational results indicate that activation energies are significant but consistent with feasible experimental reactions. researchgate.net

By modeling different reaction pathways, computational approaches can help to rationalize product distributions, understand the role of catalysts, and predict the feasibility of novel transformations, such as complex intramolecular cyclizations. researchgate.net

Advanced Spectroscopic and Structural Characterization of 1 2 Chloro 5 Nitrophenyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(2-chloro-5-nitrophenyl)pyrrolidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for a complete assignment of its structure.

Proton (¹H) and Carbon (¹³C) NMR Analysis

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the substituted phenyl group. The aromatic region would likely display a complex splitting pattern due to the spin-spin coupling of the three protons on the phenyl ring. The proton ortho to the nitro group and meta to the chlorine (H-6) would be expected to appear at the most downfield chemical shift due to the strong electron-withdrawing nature of the nitro group. The proton ortho to both the chloro and nitro groups (H-3) would also be significantly deshielded. The proton meta to the nitro group and ortho to the chloro group (H-4) would likely appear at the most upfield position in the aromatic region.

The pyrrolidine ring protons would present as two sets of multiplets. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be shifted downfield compared to the protons on the β-carbons due to the inductive effect of the nitrogen.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. The spectrum would show ten distinct carbon signals. The carbons of the aromatic ring would appear in the downfield region (typically 110-150 ppm). The carbon bearing the nitro group (C-5) and the carbon attached to the chlorine atom (C-2) would be readily identifiable. The carbon atom attached to the pyrrolidine nitrogen (C-1) would also have a characteristic chemical shift. The two non-equivalent carbons of the pyrrolidine ring would be observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl H-37.8 - 8.2120 - 125
Phenyl H-47.4 - 7.6125 - 130
Phenyl H-68.0 - 8.4115 - 120
Pyrrolidine α-CH₂3.4 - 3.848 - 55
Pyrrolidine β-CH₂2.0 - 2.424 - 30
Phenyl C-1-145 - 150
Phenyl C-2-128 - 133
Phenyl C-5-140 - 145

Note: These are predicted values and actual experimental values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is indispensable. researchgate.netnist.govnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between the adjacent aromatic protons (H-3, H-4, and H-6) and within the pyrrolidine ring, showing correlations between the α- and β-protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in both the aromatic and aliphatic regions. nist.govnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the pyrrolidine α-protons and the aromatic C-1, as well as between the aromatic protons and adjacent carbons, which is crucial for confirming the substitution pattern on the phenyl ring. researchgate.netnist.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the α-protons of the pyrrolidine ring and the proton at the H-6 position of the phenyl ring, helping to understand the preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of this compound, which is C₁₀H₁₁ClN₂O₂. The calculated exact mass for the [M]⁺ ion would be compared to the experimentally measured value, with a high degree of agreement confirming the molecular formula.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass
[M]⁺C₁₀H₁₁³⁵ClN₂O₂226.0509
[M+H]⁺C₁₀H₁₂³⁵ClN₂O₂227.0587
[M+Na]⁺C₁₀H₁₁³⁵ClN₂O₂Na249.0406

Note: The presence of chlorine would be indicated by the characteristic isotopic pattern of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable information for its identification. For this compound, key fragmentation pathways would likely involve the loss of the nitro group (NO₂), the pyrrolidine ring, or cleavage within the pyrrolidine ring. The analysis of these fragment ions helps to piece together the structural puzzle of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a molecular fingerprint.

The IR spectrum of this compound would be expected to show strong characteristic absorption bands for the nitro group (asymmetric and symmetric stretching vibrations typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively). The C-N stretching of the aromatic amine would appear in the 1340-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be seen just below 3000 cm⁻¹. The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring stretching vibrations are often strong in Raman spectra. The nitro group also gives rise to characteristic Raman bands.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
Aromatic C-H3100 - 30003100 - 3000Stretching
Aliphatic C-H2980 - 28502980 - 2850Stretching
C=C (Aromatic)1600 - 14501600 - 1450Stretching
NO₂ (asymmetric)1530 - 15001530 - 1500Stretching
NO₂ (symmetric)1350 - 13301350 - 1330Stretching
C-N (Aromatic)1340 - 12501340 - 1250Stretching
C-Cl800 - 600800 - 600Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In this compound, the primary chromophore is the 2-chloro-5-nitrophenyl group. The electronic spectrum of this compound is expected to be dominated by the transitions associated with the benzene (B151609) ring substituted with an electron-withdrawing nitro group (NO₂) and a chloro (Cl) group, as well as the electron-donating pyrrolidine ring attached to the aromatic system.

The absorption bands observed in the UV-Vis spectrum of aromatic compounds are typically due to π → π* and n → π* transitions. The benzene ring itself exhibits characteristic absorptions, which are significantly modified by the substituents. The nitro group, a strong chromophore, is known to cause a bathochromic (red) shift of the primary benzene bands. The interaction of the lone pair of electrons on the nitrogen atom of the pyrrolidine ring with the π-system of the nitrophenyl group can give rise to an intramolecular charge transfer (ICT) band, which is often broad and located at a longer wavelength.

Hypothetical UV-Vis Spectral Data for this compound

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
Hexane~ 275~ 8,000π → π
~ 340~ 2,500n → π / ICT
Ethanol~ 280~ 8,500π → π
~ 355~ 3,000n → π / ICT
Acetonitrile~ 278~ 8,300π → π
~ 350~ 2,800n → π / ICT

Note: This table is illustrative and based on typical values for similar nitroaromatic compounds in the absence of specific experimental data for this compound.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

The molecular structure of this compound consists of a planar phenyl ring substituted with a chloro and a nitro group, and a non-planar, puckered pyrrolidine ring. The crystallographic analysis would reveal the exact conformation of the pyrrolidine ring, which typically adopts an envelope or twisted conformation. Furthermore, the dihedral angle between the plane of the phenyl ring and the attached pyrrolidine ring is a key structural parameter.

While a specific crystal structure for this compound has not been reported in publicly accessible databases, the structure of related compounds, such as 2-chloro-5-nitroaniline, has been determined. researchgate.net In 2-chloro-5-nitroaniline, the molecule is nearly planar. researchgate.net For this compound, the pyrrolidine ring would introduce non-planarity. The crystal packing would be influenced by intermolecular interactions, such as C-H···O and C-H···Cl hydrogen bonds, which would link the molecules into a three-dimensional network.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 10.5
b (Å)~ 8.2
c (Å)~ 12.1
α (°)90
β (°)~ 105
γ (°)90
Volume (ų)~ 1000
Z4
Density (calculated) (g/cm³)~ 1.5

Note: This table presents hypothetical data based on common crystal systems and parameters for similar organic molecules. It serves as an illustrative example in the absence of published experimental data for this compound.

Computational Chemistry and Theoretical Studies on 1 2 Chloro 5 Nitrophenyl Pyrrolidine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For a molecule like 1-(2-chloro-5-nitrophenyl)pyrrolidine, a typical DFT study would involve optimizing the molecular geometry to find the lowest energy structure. Functionals such as B3LYP or PBE0 combined with a basis set like 6-311++G(d,p) are commonly employed to provide reliable results for organic molecules.

Following geometry optimization, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties (Note: These values are hypothetical examples for illustrative purposes.)

Parameter Illustrative Value Significance
Total Energy (Hartree) -1250.45 The optimized ground state energy of the molecule.
HOMO Energy (eV) -6.85 Represents the electron-donating ability.
LUMO Energy (eV) -2.15 Represents the electron-accepting ability.
HOMO-LUMO Gap (eV) 4.70 Indicates electronic stability and reactivity.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can offer higher accuracy for certain properties, especially those involving electron correlation. These methods could be used to benchmark the DFT results and provide a more precise description of the electron distribution and bonding within the molecule, particularly the influence of the electron-withdrawing nitro group and the chloro substituent on the aromatic ring.

Conformational Analysis and Potential Energy Surfaces

The pyrrolidine (B122466) ring in this compound is non-planar, and its orientation relative to the phenyl ring is flexible. A thorough conformational analysis is essential to identify the most stable conformer(s) and to understand the energy barriers between different spatial arrangements.

This is typically achieved by systematically rotating the dihedral angle of the C-N bond connecting the pyrrolidine ring to the phenyl group and calculating the potential energy at each step. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the maxima represent the transition states between them.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective at predicting spectroscopic data, which can aid in the identification and characterization of the compound.

NMR: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating nuclear magnetic shielding tensors. These values are then converted into NMR chemical shifts (¹H and ¹³C) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory.

IR: Infrared (IR) spectra are predicted by calculating the vibrational frequencies of the molecule at its optimized geometry. Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, N-O stretch, C-Cl stretch). The resulting frequencies and their intensities can be plotted to generate a theoretical IR spectrum.

UV-Vis: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. The calculation yields the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption).

Table 2: Hypothetical Predicted Spectroscopic Data (Note: These are representative examples and not actual calculated data for the compound.)

Spectrum Parameter Predicted Value Corresponding Functional Group/Transition
¹³C NMR Chemical Shift (ppm) 148.5 C-NO₂
¹H NMR Chemical Shift (ppm) 8.10 Aromatic H ortho to NO₂
IR Wavenumber (cm⁻¹) 1525 Asymmetric NO₂ Stretch
IR Wavenumber (cm⁻¹) 740 C-Cl Stretch

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations examine static structures, molecular dynamics (MD) simulations provide insight into the behavior of a molecule over time. An MD simulation would model the atomic motions of this compound in a simulated environment (e.g., in a solvent like water or DMSO) at a specific temperature and pressure. This would allow for the study of its conformational flexibility, the dynamics of the pyrrolidine ring puckering, and its interactions with solvent molecules, providing a more realistic picture of its behavior in solution.

Reaction Pathway and Transition State Characterization via Computational Methods

Computational chemistry can be used to explore the potential reactivity of this compound. For instance, a common reaction involving such a structure is nucleophilic aromatic substitution, where the chloro or nitro group could be displaced.

To study such a reaction, researchers would compute the entire reaction pathway. This involves identifying the structures of the reactants, products, and, most importantly, the transition state (the highest energy point along the reaction coordinate). By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of the reaction. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) are often used to locate transition state structures.

Chemical Reactivity and Derivatization of 1 2 Chloro 5 Nitrophenyl Pyrrolidine

Reactivity of the Pyrrolidine (B122466) Nitrogen: Protonation, Alkylation, and Acylation Reactions

The nitrogen atom within the saturated, five-membered pyrrolidine ring behaves as a secondary amine, which confers basicity and nucleophilicity to the molecule. nih.gov The lone pair of electrons on the nitrogen can readily accept a proton from an acid, forming a pyrrolidinium salt. This protonation is a fundamental acid-base reaction.

As a nucleophile, the pyrrolidine nitrogen can participate in alkylation and acylation reactions.

Alkylation: This involves the reaction of the nitrogen atom with an alkyl halide or another electrophilic alkylating agent. This results in the formation of a quaternary ammonium salt, expanding the molecular framework.

Acylation: The nitrogen can react with acylating agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. rsc.org For instance, reaction with benzoyl chloride in the presence of a base such as triethylamine would yield the corresponding N-benzoyl derivative. rsc.org Such reactions are common for functionalizing amine-containing compounds. rsc.orgacs.org

These reactions at the pyrrolidine nitrogen are crucial for modifying the compound's physical and chemical properties and for building more complex molecular architectures.

Reactivity of the Nitro Group: Reduction Reactions (e.g., to amino group)

The nitro group on the aromatic ring is a versatile functional group that can be readily reduced to an amino group, providing a key synthetic handle for further derivatization. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry with numerous available methods. wikipedia.orgcommonorganicchemistry.com

Common methods for the reduction of an aryl nitro group to an aniline (B41778) include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com While effective, care must be taken with halogenated compounds, as Pd/C can sometimes lead to dehalogenation. commonorganicchemistry.com Raney nickel is often a preferred alternative when dehalogenation is a concern. commonorganicchemistry.com

Metal-Acid Systems: Combinations such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid are classic and reliable methods for this reduction. commonorganicchemistry.com These reagents offer good chemoselectivity, reducing the nitro group in the presence of other reducible functionalities. commonorganicchemistry.com

Other Reagents: Sodium hydrosulfite or sodium sulfide can also be used, sometimes offering selectivity if multiple nitro groups are present on a molecule. wikipedia.org

The resulting amino group can then be used in a wide array of subsequent reactions, such as diazotization, acylation, or alkylation, to synthesize a diverse library of derivatives.

Reduction Method Reagents Typical Conditions Notes
Catalytic HydrogenationH₂, Pd/C or Raney NickelPressurized hydrogen, various solventsPd/C may cause dechlorination; Raney Nickel is often safer for chlorinated compounds. commonorganicchemistry.com
Metal in AcidFe/AcOH, Zn/AcOH, SnCl₂/HClRefluxing acidMild methods that tolerate other reducible groups. commonorganicchemistry.com
Sulfide ReagentsNa₂S, Na₂S₂O₄Aqueous or alcoholic solutionsCan sometimes offer selective reduction of one nitro group over another. wikipedia.org

Reactivity of the Chloro Substituent: Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The chloro substituent on the aromatic ring of 1-(2-chloro-5-nitrophenyl)pyrrolidine is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the electron-withdrawing nitro group in the para position. libretexts.org This activation makes the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism typically involves a two-step addition-elimination process. nih.gov A nucleophile attacks the carbon bearing the leaving group (chlorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the nitro group, which is crucial for stabilizing it. libretexts.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. For example, the high nucleophilicity of pyrrolidine itself can lead to the displacement of the chlorine atom on a similar aromatic ring system. acs.org

Cross-Coupling Reactions: The chloroarene moiety can also participate in transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura (using organoboranes) and Buchwald-Hartwig (using amines) reactions are staples in modern synthetic chemistry. nih.govnih.gov These reactions typically involve the oxidative addition of the aryl chloride to a low-valent metal catalyst, followed by transmetalation and reductive elimination to yield the coupled product. nih.gov While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized ligands can facilitate their coupling. nih.gov

Reaction Type Key Features Potential Reagents/Catalysts
Nucleophilic Aromatic Substitution (SNAr)Activated by para-nitro group; proceeds via Meisenheimer complex. libretexts.orgnih.govAmines, alkoxides, thiolates, excess pyrrolidine. acs.orgresearchgate.net
Suzuki-Miyaura CouplingForms C-C bonds.Aryl or vinyl boronic acids/esters, Pd catalyst (e.g., Pd(PPh₃)₄), base.
Buchwald-Hartwig AminationForms C-N bonds.Primary or secondary amines, Pd catalyst, phosphine (B1218219) ligand, base.
Heck CouplingForms C-C bonds (alkenylation).Alkenes, Pd catalyst, base.

Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring itself, beyond the reactivity of its nitrogen atom, can be a target for functionalization, although this typically requires more elaborate synthetic strategies. nih.gov The saturated sp³-hybridized carbons of the pyrrolidine ring offer the potential to create stereocenters and explore three-dimensional chemical space, which is of great interest in medicinal chemistry. nih.gov

Methods for functionalizing the pyrrolidine ring often involve multi-step sequences starting from precursors like proline or through cycloaddition reactions. nih.gov For an existing N-aryl pyrrolidine, functionalization might involve:

Oxidation: Introduction of carbonyl groups to form pyrrolidinone derivatives. For example, 1-(aryl)-5-oxopyrrolidine-3-carboxylic acids are used as scaffolds for developing novel bioactive agents. nih.govnih.govnih.gov

Ring-Opening and Re-closing: Chemical manipulation to open the ring and introduce substituents before recyclization.

Directed C-H Activation: Advanced methods could potentially functionalize the C-H bonds of the pyrrolidine ring directly, though this would require specific directing groups and catalysts.

These strategies can be used to introduce a wide variety of substituents onto the pyrrolidine core, significantly altering the molecule's properties.

Modifications of the Chloronitrophenyl Moiety

The chloronitrophenyl moiety can undergo several modifications beyond the individual reactions of the chloro and nitro groups. These transformations can be used to fine-tune the electronic properties and steric profile of the aromatic ring.

Sequential Reactions: A common strategy involves first reducing the nitro group to an amine, as described in section 6.2. The resulting 4-amino-2-chlorophenyl derivative can then undergo further reactions. The amino group can be acylated, alkylated, or converted into a diazonium salt. This diazonium salt is a versatile intermediate that can be replaced by a wide range of substituents (e.g., -OH, -CN, -F, -Br, -I) via Sandmeyer or related reactions.

Simultaneous Modification: In some cases, both the nitro and chloro groups can react under the same conditions. For example, catalytic hydrogenation could potentially lead to both reduction of the nitro group and hydrodechlorination (replacement of -Cl with -H), depending on the catalyst and reaction conditions. commonorganicchemistry.com

Additional Ring Substitution: The aromatic ring itself can be further substituted through electrophilic aromatic substitution, although the existing substituents (nitro and chloro) are deactivating, making such reactions challenging. However, the amino group formed after nitro reduction is a strong activating group and would direct incoming electrophiles to the positions ortho and para to it.

Synthesis of Advanced Pyrrolidine-Based Scaffolds and Analogues

This compound serves as a valuable starting material for the synthesis of more complex, advanced scaffolds. The ability to selectively modify the pyrrolidine nitrogen, the nitro group, and the chloro substituent allows for the construction of diverse molecular libraries. Pyrrolidine and its derivatives are recognized as important scaffolds for obtaining biologically active compounds for the treatment of human diseases. nih.govresearchgate.net

Examples of advanced scaffolds that could be synthesized include:

Fused Heterocyclic Systems: Intramolecular reactions can be designed to create fused ring systems. For example, after reduction of the nitro group, the resulting aniline could react with a functional group previously installed on the pyrrolidine ring to form a tricyclic compound. A related transformation involves the intramolecular cyclization of thioamides derived from a similar chloronitrophenyl starting material to form indolium-2-thiolates. acs.org

Bioactive Compound Analogues: The 1-aryl-pyrrolidine motif is present in many pharmacologically active molecules. By using the reactivity of the chloro and nitro groups, this core can be elaborated to synthesize analogues of known drugs or to create novel chemical entities for screening. Derivatives of 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have been explored as promising scaffolds for developing novel antimicrobial and anticancer agents. nih.govnih.gov

Complex Molecular Architectures: Utilizing cross-coupling reactions at the chloro position allows for the connection of the pyrrolidine-containing aryl ring to other complex fragments, including other heterocyclic systems or carbocyclic moieties, leading to the construction of sophisticated molecules with potential applications in materials science or medicinal chemistry. nih.gov

The strategic combination of reactions at the different functional sites of this compound enables the synthesis of a wide range of complex and functionally diverse molecules.

Applications of 1 2 Chloro 5 Nitrophenyl Pyrrolidine and Its Derivatives in Chemical Science

Utilization as a Building Block in Complex Organic Synthesis

The structural features of 1-(2-chloro-5-nitrophenyl)pyrrolidine make it a potentially valuable building block for the synthesis of more complex organic molecules. The presence of both a chloro and a nitro group on the phenyl ring allows for a range of chemical transformations.

The chlorine atom, activated by the electron-withdrawing nitro group at the para-position, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse array of derivatives. For instance, reaction with different amines could lead to the formation of N,N'-disubstituted-4-nitro-1,2-phenylenediamines, which are precursors to various heterocyclic compounds like benzimidazoles.

The nitro group itself is a versatile functional group. It can be reduced to an amino group, which can then undergo a wide range of reactions, including diazotization, acylation, and alkylation. The resulting aniline (B41778) derivative, 4-chloro-3-(pyrrolidin-1-yl)aniline, would be a valuable intermediate for the synthesis of dyes, pharmaceuticals, and other fine chemicals. The reduction of nitroaromatic compounds is a well-established transformation in organic synthesis. nih.govnih.gov Furthermore, the pyrrolidine (B122466) ring itself is a common scaffold in many biologically active compounds and natural products, making this compound an attractive starting material for medicinal chemistry programs. researchgate.netdntb.gov.uanih.govnih.gov

Table 1: Potential Synthetic Transformations of this compound

Starting MaterialReagents and ConditionsProduct TypePotential Application
This compoundVarious Nucleophiles (e.g., RNH₂, RONa, RSNa)Substituted 2-(pyrrolidin-1-yl)-4-nitroanilines/ethers/thioethersSynthesis of heterocycles, materials science
This compoundReducing agents (e.g., H₂, Pd/C; SnCl₂, HCl)4-chloro-3-(pyrrolidin-1-yl)anilinePrecursor for dyes, pharmaceuticals, polymers
This compoundPalladium catalysts, boronic acids (Suzuki coupling)2-(pyrrolidin-1-yl)-4-nitro-1,1'-biphenyl derivativesSynthesis of complex organic molecules

This table represents potential reactions based on the known chemistry of the functional groups present in this compound.

Exploration in Ligand Design for Catalysis

N-Aryl pyrrolidines are a known class of ligands for transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. nih.govnih.gov The pyrrolidine nitrogen can coordinate to the metal center, and the electronic properties of the aryl ring can be tuned to influence the catalytic activity.

Derivatives of this compound could be explored as ligands in catalysis. For example, after reduction of the nitro group to an amine, the resulting aniline derivative could be further functionalized to create bidentate or pincer-type ligands. The presence of the chloro group could also be exploited for further modification or to study its electronic effect on the catalytic cycle. The synthesis of N-aryl-2-benzyl pyrrolidines via palladium-catalyzed reactions of γ-(N-arylamino)alkenes with aryl bromides highlights the utility of such scaffolds in catalysis. nih.gov The development of palladium nanoparticles stabilized by ligands for Heck coupling reactions further underscores the importance of ligand design in modern catalysis. nanochemres.org

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

Ligand TypePotential Catalytic ReactionMetalReference for Analogous Systems
Monodentate N-aryl pyrrolidineSuzuki-Miyaura CouplingPalladium nih.gov
Bidentate N,N'-ligand (from diamine derivative)Heck CouplingPalladium nanochemres.org
Chiral Pyrrolidine-based ligandsAsymmetric CatalysisVarious nih.gov

This table illustrates potential applications based on the catalytic activity of structurally related N-aryl pyrrolidine ligands.

Potential in Materials Science Research

The structure of this compound suggests its potential as a precursor for novel materials, particularly in the realm of polymers and optoelectronic materials.

The reduction of the nitro group to an amine would yield a monomer, 4-chloro-3-(pyrrolidin-1-yl)aniline, which could be used in the synthesis of conductive polymers. Polyaniline and its derivatives are well-known conductive polymers, and the incorporation of the pyrrolidine and chloro substituents could modulate the polymer's electronic properties, solubility, and processability. rsc.orgekb.egnih.gov

Furthermore, nitroaromatic compounds are known to possess interesting optical and electronic properties. researchgate.net Derivatives of this compound could be investigated for their non-linear optical (NLO) properties or as components in organic light-emitting diodes (OLEDs). The charge-transfer characteristics of the nitroaromatic system are a key feature in the design of such materials.

Development of Chemical Probes and Tools for Research

Chemical probes are essential tools for studying biological systems and chemical processes. mskcc.org The nitroaromatic moiety is a common feature in the design of fluorescent probes, often acting as a quencher that can be modulated by a specific chemical reaction. mdpi.commdpi.com

This compound and its derivatives could serve as scaffolds for the development of novel chemical probes. For example, the nitro group could be utilized as a fluorescence quencher in a probe designed to detect specific analytes or enzymatic activities. Upon reaction with the target, the electronic properties of the nitroaromatic ring would be altered, leading to a "turn-on" fluorescence signal. The pyrrolidine ring can also contribute to the specificity and cellular uptake of the probe. The development of sensors for nitroaromatic compounds themselves is also an active area of research. researchgate.netresearchgate.net

Contribution to Methodological Advancements in Organic Synthesis

The specific substitution pattern of this compound makes it a useful substrate for studying and developing new synthetic methodologies. The presence of multiple reactive sites allows for the investigation of regioselectivity and chemoselectivity in various chemical transformations.

For instance, the compound could be used to explore new palladium-catalyzed cross-coupling reactions, studying the relative reactivity of the C-Cl bond versus C-H activation at other positions on the aromatic ring. nih.gov It could also be employed to investigate novel methods for the selective reduction of the nitro group in the presence of a chloro-substituent, or vice versa. The study of such selective transformations is crucial for advancing the field of organic synthesis and enabling the efficient construction of complex molecules. tandfonline.com

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-chloro-5-nitrophenyl)pyrrolidine?

Methodological Answer : A common approach involves the condensation of 2-chloro-5-nitroaniline with pyrrolidine derivatives. For example, thiourea intermediates can be synthesized by reacting 2-chloro-5-nitroaniline with potassium thiocyanate and pivaloyl chloride in acetone under reflux, followed by purification via crystallization . Alternative routes may employ nucleophilic aromatic substitution (SNAr) between pyrrolidine and 2-chloro-5-nitrobenzene derivatives under controlled temperature (80–100°C) in polar aprotic solvents like DMF, using catalytic bases (e.g., K₂CO₃) to enhance reactivity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

  • 1H/13C NMR : Assign aromatic protons (δ 7.5–8.5 ppm for nitro-substituted aryl groups) and pyrrolidine protons (δ 1.8–3.5 ppm). Compare with computed NMR spectra (e.g., DFT) to resolve ambiguities .
  • IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretching (~750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 241.05 for C₁₀H₁₁ClN₂O₂) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from nitroaromatic vapors .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water contact to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic refinement challenges be addressed using SHELX software?

Methodological Answer :

  • Data Collection : Use high-resolution X-ray diffraction data (e.g., Cu-Kα radiation, λ = 1.54178 Å) to resolve Cl and NO₂ substituent positions .
  • Refinement in SHELXL : Apply restraints for disordered atoms (e.g., t-butyl groups) and model hydrogen bonds (N–H⋯O/S interactions) with DFIX commands. For example, intramolecular N2–H2N⋯O1 bonds in related thiourea derivatives form 6-membered rings, stabilizing the molecular conformation .
  • Validation : Check R-factor convergence (<5%) and validate geometry using CCDC tools .

Q. How do electronic effects of the nitro and chloro substituents influence electrophilic substitution reactions?

Methodological Answer :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The nitro group (-NO₂) acts as a strong electron-withdrawing meta-director, while the chloro (-Cl) group is a weaker ortho/para-director, creating regioselectivity in further functionalization .
  • Experimental Validation : Compare reaction outcomes (e.g., nitration vs. sulfonation) using HPLC-MS to track product distribution. For instance, nitration at the para position to Cl is favored due to resonance stabilization .

Q. How can contradictions in NMR and X-ray data be resolved for structural confirmation?

Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating coupling constants and spatial proximities. For example, NOESY can confirm pyrrolidine ring puckering .
  • X-ray vs. Computational Overlays : Superimpose DFT-optimized structures with crystallographic coordinates (e.g., RMSD <0.2 Å) to validate conformers .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π–π stacking at 3.27 Å) to explain packing discrepancies .

Q. What environmental precautions are critical during large-scale synthesis?

Methodological Answer :

  • Waste Treatment : Use activated carbon filters to adsorb nitroaromatic byproducts before aqueous disposal .
  • Biodegradability Screening : Conduct OECD 301F tests to assess microbial degradation rates, noting that chloro-nitro derivatives often require advanced oxidation processes (e.g., UV/H₂O₂) for remediation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.